2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Overview
Description
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a hydroxyl group attached to the adamantane core and an oxoacetic acid moiety. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid typically involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid. This process is catalyzed by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). The reaction mixture is heated under reflux, leading to the formation of a mixed anhydride, which upon further treatment with benzylamine or water, yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, including high-energy fuels and lubricants.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
- 1,3-Bis(3-hydroxyadamantan-1-yl)acetone
- 2-(3-Chloroadamantan-1-yl)acetic acid
- 1,3-Dehydroadamantane
Uniqueness: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIRRNUAXWHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440377 | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-28-7 | |
Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes explored for producing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A1: Several synthetic pathways have been explored, with a focus on efficiency and yield:
- Direct Oxidation: One method involves the direct oxidation of adamantan-1-yl-ethan-1-one, which is synthesized via a Grignard reaction. This one-pot oxidation introduces both the hydroxyl and carboxyl groups. []
- Permanganate Oxidation: Another approach utilizes the liquid phase oxidation of 1-acetyl 3-hydroxyadamantane with permanganate. This yields 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which can be isolated as a salt or acidified to obtain the free acid. []
- Multi-step Synthesis from 1-Adamantanecarboxylic Acid: A more elaborate method starts with the oxidation of 1-adamantanecarboxylic acid using potassium permanganate (KMnO4) to obtain 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then subjected to a one-pot reaction to yield 1-acetyl-3-hydroxyadamantane, which is further oxidized to the final product. This optimized route achieves a 51% overall yield. []
Q2: Beyond chemical synthesis, are there any biotechnological approaches for obtaining 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A2: Yes, enzymatic biocatalysis offers a sustainable alternative for synthesizing the (S)-enantiomer, a crucial chiral intermediate for saxagliptin. This process utilizes the enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (Ti PDHm) and formate dehydrogenase (FDH) to catalyze the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine. []
Q3: Are there any resources available for researchers interested in further exploring the properties and applications of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A4: While specific details about the compound's broader applications beyond saxagliptin synthesis are limited in the provided abstracts, resources like Semantic Scholar offer a platform to access and explore related research publications. [, , , ] Further exploration of chemical databases and research articles might reveal additional information about its properties and potential applications.
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